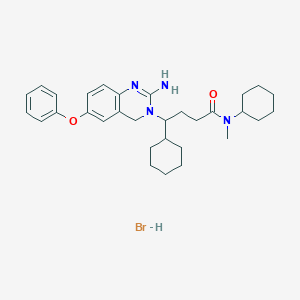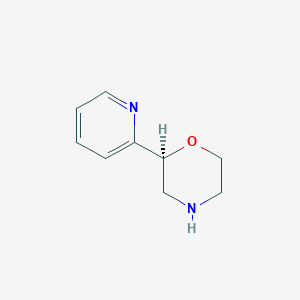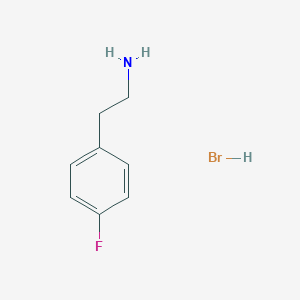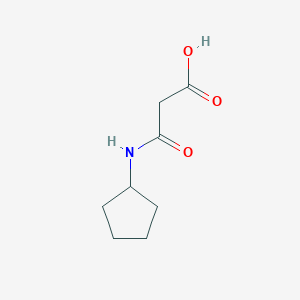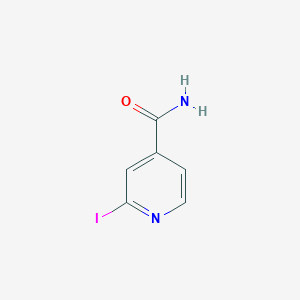![molecular formula C16H18ClN5O B1497081 (8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride CAS No. 444717-56-0](/img/structure/B1497081.png)
(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- PSB 11 hydrochloride is a synthetic compound with the chemical formula C₁₆H₁₈ClN₅O and a molecular weight of 331.8 Da.
- It acts as a competitive antagonist for the human adenosine A₃ receptor (A₃-R) and displays potent and highly selective characteristics toward this receptor .
- Additionally, PSB 11 hydrochloride has been reported as the most potent Adenosine A₁-R antagonist .
- Notably, it exhibits anti-inflammatory effects.
準備方法
- The synthetic route for PSB 11 hydrochloride involves specific reaction conditions.
- Unfortunately, detailed industrial production methods are not widely available in the public domain.
化学反応の分析
- PSB 11 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific synthetic pathway.
- Major products formed from these reactions are not explicitly documented.
科学的研究の応用
- PSB 11 hydrochloride finds applications in several scientific fields:
Chemistry: As a tool to study adenosine receptors and their signaling pathways.
Biology: Investigating the role of A₃-R in cellular processes.
Medicine: Potential therapeutic applications related to inflammation and immune responses.
Industry: Although industrial applications are limited, research may uncover novel uses.
作用機序
- PSB 11 hydrochloride exerts its effects by antagonizing the human A₃-R.
- Molecular targets and pathways involved in this antagonism are still an active area of research.
類似化合物との比較
- PSB 11 hydrochloride stands out due to its high selectivity for the human A₃-R.
- Similar compounds include other adenosine receptor antagonists, but PSB 11’s potency and specificity set it apart.
特性
CAS番号 |
444717-56-0 |
|---|---|
分子式 |
C16H18ClN5O |
分子量 |
331.80 g/mol |
IUPAC名 |
(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride |
InChI |
InChI=1S/C16H17N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11,17H,3,9H2,1-2H3;1H/t11-;/m1./s1 |
InChIキー |
GXTWRDNRTCRTTO-RFVHGSKJSA-N |
異性体SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
正規SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
同義語 |
8-ethyl-4-methyl-2-phenyl-4,5,7,8-tetrahydro-1H-imidazo(2,1-i)purin-5-one PSB 11 PSB-11 PSB11 cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






